REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]2[CH2:11][CH2:10]2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:12]([O-])([OH:14])=[O:13]>>[CH:9]1([C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[C:3]([N+:12]([O-:14])=[O:13])[CH:2]=2)=[O:8])[CH2:10][CH2:11]1
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Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CC1
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring an additional 10 min at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL three-necked flask equipped with a thermometer and an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature is maintained between -7° and -13° C
|
Type
|
EXTRACTION
|
Details
|
extracted with 700 mL of toluene
|
Type
|
WASH
|
Details
|
washed with two portions of 5% sodium hydroxide solution and one portion of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |